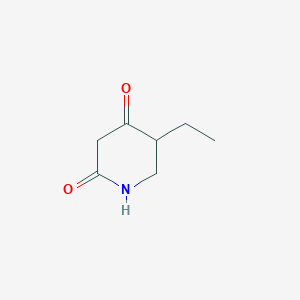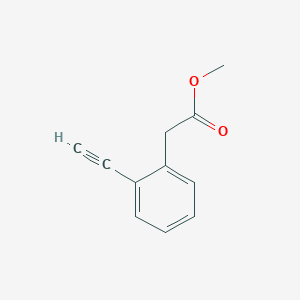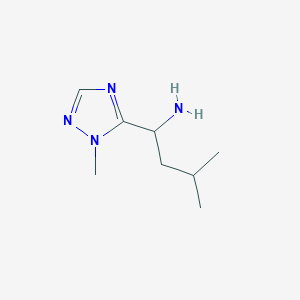
8-(Difluoromethoxy)-4-quinolinol
説明
“8-(Difluoromethoxy)-4-quinolinol” is a chemical compound with the molecular formula C10H7F2NO . It is a derivative of quinoline, a class of organic compounds widely used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of difluoromethoxylated nitrogen-containing heterocycles, which includes “8-(Difluoromethoxy)-4-quinolinol”, has been reported from the corresponding α-(difluoromethoxy)ketones . Another method involves the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .
Molecular Structure Analysis
The molecular structure of “8-(Difluoromethoxy)-4-quinolinol” can be analyzed using various computational chemistry tools . The molecular weight of this compound is 195.17 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Difluoromethoxy)-4-quinolinol” include its molecular weight (195.17), its physical form (powder), and its storage temperature (room temperature) .
科学的研究の応用
Medicinal Applications
Difluoromethoxy compounds, including difluoromethoxy benzene derivatives, have been investigated and utilized in various medicinal fields . For instance, they have been researched for their efficacy as antibacterial products and anaesthetics .
Anti-Inflammatory Applications
The difluoromethoxy motif features in the commercially available drug, Roflumilast . This drug is a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease .
Technological Applications
The technological interest in difluoromethoxy compounds lies primarily with the development of liquid crystal displays . The high polarity of the electronegative fluorine atoms, combined with the potential aromatic stacking interactions of the phenyl groups, make difluoromethoxy phenyls invaluable components for construction of nematic liquid crystals containing permanent dipoles .
Agricultural Applications
Difluoromethoxy phenyl motif also features in a number of pesticides and herbicides such as Flucythrinate and Pyraflufen . These compounds are used to control pests and unwanted plants in agricultural fields .
Organic Synthesis
Difluoromethoxy compounds, such as 3-(Difluoromethoxy)benzenesulfonyl chloride, are used in various scientific experiments as a reagent to introduce the sulfonyl chloride group into a substrate. They are commonly used in the synthesis of sulfonamides, which are important compounds in the field of medicinal chemistry.
Pulmonary Fibrosis Treatment
3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a difluoromethoxy compound, has been evaluated for its effects on pulmonary fibrosis . Research aimed to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce idiopathic pulmonary fibrosis (IPF) .
Safety and Hazards
The safety data sheet for a similar compound, “4-(Difluoromethoxy)phenyl isocyanate”, indicates that it is highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment.
作用機序
Target of Action
The primary target of 8-(Difluoromethoxy)-4-quinolinol is the human immunodeficiency virus (HIV). It has been identified as a potent and selective inhibitor of HIV-1 transcription . The compound interacts with the virus, inhibiting its replication and thus playing a crucial role in controlling the progression of the disease .
Mode of Action
8-(Difluoromethoxy)-4-quinolinol interacts with its target, HIV, by inhibiting the virus’s replication process. This is achieved by interfering with the transcriptional level of the virus, thereby preventing the virus from multiplying and spreading . This interaction results in a decrease in the viral load within the host, slowing the progression of the disease.
Biochemical Pathways
It is known that the compound interferes with the transcription process of hiv, which is a crucial step in the viral replication cycle . By inhibiting this process, 8-(Difluoromethoxy)-4-quinolinol disrupts the normal functioning of the virus, leading to a decrease in viral replication and spread.
Pharmacokinetics
It is known that the rate of uptake and elimination of similar compounds is largely driven by their blood solubility
Result of Action
The primary result of the action of 8-(Difluoromethoxy)-4-quinolinol is the inhibition of HIV replication. This leads to a decrease in the viral load within the host, which can slow the progression of the disease and potentially improve the clinical outcome for the patient .
特性
IUPAC Name |
8-(difluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-6-7(14)4-5-13-9(6)8/h1-5,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOMGCGOPIZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Difluoromethoxy)-4-quinolinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



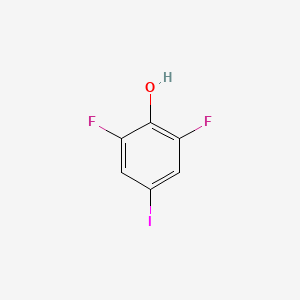

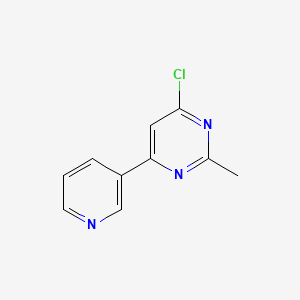
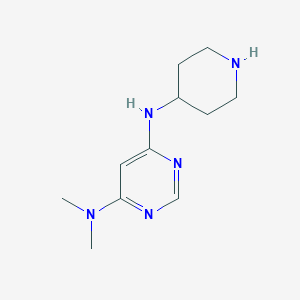
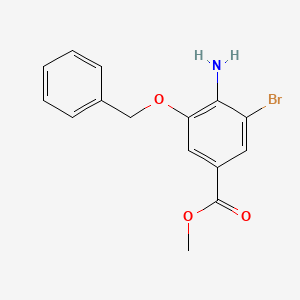
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
